molecular formula C15H15N3OS B3729011 4-ethyl-2-[(3-methylphenyl)methylsulfanyl]-6-oxo-1H-pyrimidine-5-carbonitrile

4-ethyl-2-[(3-methylphenyl)methylsulfanyl]-6-oxo-1H-pyrimidine-5-carbonitrile

Cat. No.: B3729011
M. Wt: 285.4 g/mol
InChI Key: XOOVCQRZROHJIA-UHFFFAOYSA-N
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Description

4-ethyl-2-[(3-methylphenyl)methylsulfanyl]-6-oxo-1H-pyrimidine-5-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with various functional groups

Mechanism of Action

The mechanism of action of 4-ethyl-2-[(3-methylphenyl)methylsulfanyl]-6-oxo-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that regulate cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

When compared to similar compounds, 4-ethyl-2-[(3-methylphenyl)methylsulfanyl]-6-oxo-1H-pyrimidine-5-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

    4-ethyl-2-[(4-methylphenyl)methylsulfanyl]-6-oxo-1H-pyrimidine-5-carbonitrile: Differing by the position of the methyl group on the phenyl ring.

    4-ethyl-2-[(3-methylphenyl)methylsulfanyl]-6-hydroxy-1H-pyrimidine-5-carbonitrile: Featuring a hydroxy group instead of an oxo group.

Properties

IUPAC Name

4-ethyl-2-[(3-methylphenyl)methylsulfanyl]-6-oxo-1H-pyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-3-13-12(8-16)14(19)18-15(17-13)20-9-11-6-4-5-10(2)7-11/h4-7H,3,9H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOVCQRZROHJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NC(=N1)SCC2=CC=CC(=C2)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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